molecular formula C12H13NS B1357065 N-Methyl-N-(3-thien-2-ylbenzyl)amine CAS No. 859833-20-8

N-Methyl-N-(3-thien-2-ylbenzyl)amine

Cat. No.: B1357065
CAS No.: 859833-20-8
M. Wt: 203.31 g/mol
InChI Key: BIULJOFRQMLCQK-UHFFFAOYSA-N
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Description

“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is a chemical compound with the molecular formula C12H13NS . It has a molecular weight of 203.30 g/mol . It is also known by other names such as “methyl 3-thiophen-2-yl phenyl methyl amine”, “methanamine”, “n-3-2-thienyl phenyl methylene”, and “n-methyl-1-3-thiophen-2-yl phenyl methanamine” among others .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CNCC1=CC=CC(=C1)C1=CC=CS1 . This notation provides a way to represent the structure of the molecule in text format.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 203.30 g/mol . Its InChI Key is BIULJOFRQMLCQK-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the data.

Scientific Research Applications

Synthesis and Functionalization

  • N-Methyl and N-alkyl amines, such as N-Methyl-N-(3-thien-2-ylbenzyl)amine, are crucial in academic research and industrial production due to their presence in numerous life-science molecules. Their synthesis and functionalization using earth-abundant metal-based catalysts, like the process involving nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, represent a significant area of scientific interest (Senthamarai et al., 2018).

Catalysis and Carbon Dioxide Fixation

  • The catalytic N-formylation and N-methylation of amines using CO2 as the carbon source, a method crucial for pharmaceutical and natural product synthesis, highlights the importance of compounds like this compound. Efficient and inexpensive thiazolium carbene-based catalysts derived from vitamin B1 have been developed for this purpose (Das et al., 2016).

Enzymatic Reactions and Medicinal Chemistry

  • Enzymatic reactions involving the N-methylation of tertiary amines, such as the study on rodent liver homogenates, provide insights into the biochemical pathways and pharmacological potential of this compound and related compounds (Abdel-Monem, 1975).

Neurogenic and Neuroprotective Properties

  • A study on melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which have structural similarities to this compound, reveals that these compounds exhibit neurogenic, antioxidant, cholinergic, and neuroprotective properties. This suggests potential applications in the treatment of Alzheimer's disease (López-Iglesias et al., 2014).

Renewable and Green Synthesis Methods

  • The development of environmentally friendly and efficient catalysts for the synthesis of N-methylated compounds, including methods like Ni/NiO@C catalysis, emphasizes the push towards greener synthesis approaches in the chemical industry. This research is relevant for the synthesis of this compound and similar compounds (Liu et al., 2021).

Safety and Hazards

“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is known to cause severe skin burns and eye damage. It is harmful if swallowed and causes serious eye damage . Safety measures include not inducing vomiting if swallowed, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Properties

IUPAC Name

N-methyl-1-(3-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULJOFRQMLCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594530
Record name N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-20-8
Record name N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of studying the interaction between N-Methyl-N-(3-thien-2-ylbenzyl)amine and Escherichia coli DsbA?

A1: DsbA is a key enzyme in Escherichia coli, responsible for catalyzing disulfide bond formation in proteins. Understanding how small molecules, like this compound, interact with DsbA can provide valuable insights into the enzyme's function and potentially lead to the development of novel antibacterial agents. The study "Crystal structure of Escherichia coli DsbA in complex with {N}-methyl-1-(3-thiophen-2-ylphenyl)methanamine" [] investigates this interaction at a molecular level using X-ray crystallography.

Q2: What information does the crystal structure provide about the interaction?

A2: The crystal structure from the study [] reveals the specific binding site of this compound within the active site of DsbA. This information is crucial for understanding the potential inhibitory effects of the compound on DsbA activity. Further analysis of the structure can shed light on the key molecular interactions, such as hydrogen bonding or hydrophobic interactions, that contribute to the binding affinity.

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